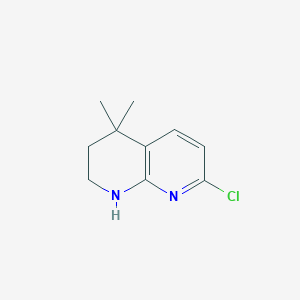

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Beschreibung

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 1303588-27-3) is a bicyclic heterocyclic compound with a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g/mol. The structure features a 1,8-naphthyridine core with a chlorine substituent at the 7-position and two methyl groups at the 4-position. The compound is synthesized via specialized routes, such as Horner–Wadsworth–Emmons (HWE) olefination, though challenges like Boc group migration during phosphonate formation have been reported .

Eigenschaften

CAS-Nummer |

1303588-34-2 |

|---|---|

Molekularformel |

C10H13ClN2 |

Molekulargewicht |

196.67 g/mol |

IUPAC-Name |

7-chloro-4,4-dimethyl-2,3-dihydro-1H-1,8-naphthyridine |

InChI |

InChI=1S/C10H13ClN2/c1-10(2)5-6-12-9-7(10)3-4-8(11)13-9/h3-4H,5-6H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

ROACFMNVBRFNGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCNC2=C1C=CC(=N2)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine derivatives with Meldrum’s acid, followed by intramolecular cyclization and decarboxylation . The reaction conditions often involve heating in solvents like Dowtherm A or diphenyl ether to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and naphthyridine oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of microbial growth or interference with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 1931-44-8)

- Similarity : 0.79

- Contains a ketone at the 2-position (2-one), increasing polarity and altering solubility.

- Implications: The amino group may improve bioavailability in medicinal chemistry contexts, while the ketone introduces metabolic susceptibility.

6-Chloro-1,8-naphthyridin-2(1H)-one (CAS: 59514-93-1)

- Similarity : 0.78

- Key Differences :

- Chlorine at the 6-position instead of 7, altering electronic distribution.

- Lacks dimethyl groups, reducing steric hindrance.

- Implications : The positional isomerism may affect binding affinity in biological targets, such as enzyme active sites.

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- Key Differences :

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Biologische Aktivität

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 16089-44-4) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its molecular formula is CHClN, with a molecular weight of approximately 195.66 g/mol .

Chemical Structure

The structure of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine features a fused bicyclic system that includes a naphthalene-like framework with a pyridine ring. The presence of a chlorine atom at the seventh position and two methyl groups at the fourth position contributes to its chemical reactivity and biological properties .

Biological Activities

Research indicates that 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits various biological activities:

Anticancer Properties

Studies have shown that naphthyridine derivatives can possess significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. Aaptamine and its derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators .

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| Aaptamine | H1299 (lung cancer) | 10.47 |

| Aaptamine | A549 (lung cancer) | 15.03 |

| Aaptamine | HeLa (cervical cancer) | Not specified |

Antimicrobial Activity

Naphthyridines have also been studied for their antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Neurological Effects

Some studies suggest that naphthyridine compounds may exhibit neurological activities that could be beneficial for treating disorders like anxiety and depression. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .

Synthesis Methods

The synthesis of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be accomplished through several methods:

- Friedlander Synthesis : Involves the reaction of an appropriate amino compound with a carbonyl compound in the presence of acid catalysts.

- Cyclization Reactions : Utilizing various reagents to facilitate the formation of the naphthyridine framework.

Case Studies

Several case studies highlight the biological efficacy of naphthyridine derivatives:

- Antitumor Activity : A study evaluated the anticancer properties of various naphthyridine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer). Results indicated promising cytotoxicity with IC values ranging from nanomolar to micromolar concentrations .

- Antimicrobial Testing : In vitro studies demonstrated that certain derivatives inhibited growth in pathogenic bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.